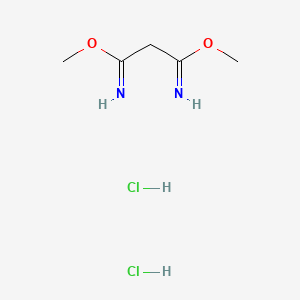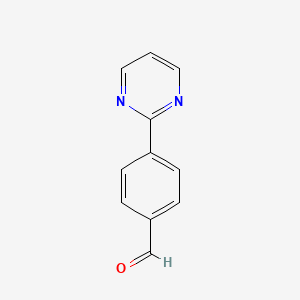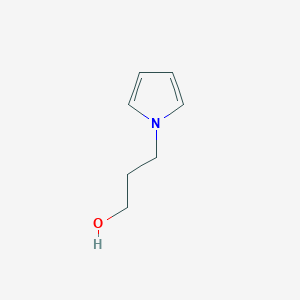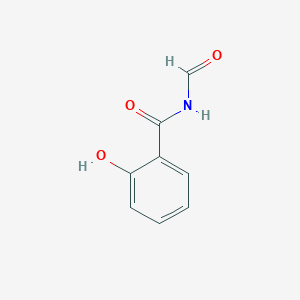
Dimethyl malonimidate dihydrochloride
Overview
Description
Dimethyl malonimidate dihydrochloride is a chemical compound used in the preparation of chiral bis (oxazoline) ligands . It is also used in the preparation of intramolecularly cross-linked urokinase .
Synthesis Analysis
This compound can be used as a reactant for the preparation of rhenium cyanobis (oxazoline) oxo complexes as enantioselective reduction catalysts. It is also used in the synthesis of chiral bis (oxazoline)-copper complexes immobilized by donor-acceptor interactions on insoluble organic supports as reusable catalysts for asymmetric Diels-Alder cycloaddition .Molecular Structure Analysis
The molecular formula of Dimethyl malonimidate dihydrochloride is C5H12Cl2N2O2 . It has a molecular weight of 203.06700 . The elemental analysis shows that it contains 34.18% Carbon and 12.53% Nitrogen .Chemical Reactions Analysis
The role of pH-dependent ionic structures of l-amino acids in catalysis has been investigated for the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines .Scientific Research Applications
Cross-Linking Agent in Protein Studies : Dimethyl suberimidate, a compound closely related to dimethyl malonimidate dihydrochloride, has been used as a bifunctional reagent for cross-linking protein components of oligomeric macromolecules. It specifically cross-links oligo(dT) of varying lengths to the DNA-binding subunits of a multimeric helicase-primase, indicating its utility in characterizing the interaction of oligo(dT) with proteins that bind single-stranded DNA (Dodson, 2000).
Solvent and Reagent in Organic Synthesis : Various dimethyl compounds, including dimethyl sulfoxide (DMSO), play crucial roles as solvents and reagents in organic synthesis. For instance, activated dimethyl sulfoxide has been utilized in the dehydration of amides to nitriles, and this methodology could extend to one-pot preparation of benzyl-type perfluoroimidates, highlighting the versatility of dimethyl compounds in facilitating complex organic transformations (Nakajima, Saito, & Ubukata, 2002).
In Analytical Chemistry for Measuring Plasma Oxidative Capacity : N,N-Dimethyl-p-phenylenediamine dihydrochloride, sharing a similar dimethyl structure, has been utilized to measure the antioxidant potential in plasma. This compound, in the presence of Fe(3+), converts to a radical scavenged by antioxidants in test samples, demonstrating the application of dimethyl compounds in developing methods for the assessment of oxidative stress and antioxidant capacity in biological samples (Mehdi & Rizvi, 2013).
Mechanism of Action
The mechanism of action of Dimethyl malonimidate dihydrochloride is not well understood. It is believed to involve both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Safety and Hazards
properties
IUPAC Name |
dimethyl propanediimidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c1-8-4(6)3-5(7)9-2;;/h6-7H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFEKQCCYBQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC(=N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991473 | |
| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl malonimidate dihydrochloride | |
CAS RN |
71160-05-9 | |
| Record name | Dimethyl malonoimidate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl propanediimidate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl malonoimidate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)



